
4,5-Dimethoxy-2-nitrobenzamide
Overview
Description
4,5-Dimethoxy-2-nitrobenzamide (CAS: 4959-60-8) is a nitro-substituted benzamide derivative with the molecular formula C₉H₁₀N₂O₅ and a molecular weight of 226.19 g/mol . It is synthesized via the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the intermediate acyl chloride, followed by amidation with ammonia (NH₃) . The compound is sparingly soluble in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrobenzamide can be synthesized through the nitration of veratraldehyde, followed by oxidation to form 4,5-dimethoxy-2-nitrobenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, and finally, the amide is formed by reacting with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation reactions, followed by purification steps to obtain the desired compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Reduction: The major product of the reduction reaction is 4,5-dimethoxy-2-aminobenzamide.
Substitution: Depending on the substituent introduced, various substituted benzamides can be formed.
Scientific Research Applications
4,5-Dimethoxy-2-nitrobenzamide and its derivatives have varied applications in chemistry, biology, medicine, and material science. It serves as an intermediate in synthesizing complex organic molecules and is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Scientific Research Applications
Chemistry
this compound is a valuable intermediate in synthesizing more complex organic molecules because its functional groups allow further chemical modifications. For instance, 4,5-dimethoxy-2-nitrobenzoic acid can be converted into an acid chloride derivative . This derivative can then be used to create novel piperazine-linked anthranilic acids, which are potential inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .
Biology and Medicine
This compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. The structure of this compound enables it to interact with various biological targets, making it a candidate for drug development. Derivatives of 4,5-dimethoxy-2-nitrobenzohydrazide have been synthesized and screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant to central nervous system (CNS) diseases . Some derivatives exhibited potent antioxidant properties, comparable to or more potent than ascorbic acid, resveratrol, and trolox .
Material Science
In materials science, this compound can be used to develop new materials with specific properties, such as improved thermal stability or electronic characteristics. For example, arachidonic and caprylic acids conjugated with a 4,5-dimethoxy-2-nitrobenzyl-based protecting group (DMNB-caged) can form emulsions in water that become highly fluorescent after UV LED illumination, showing potential in stimuli-responsive particles like micelles or liposomes .
Other Applications
- As a reagent: 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is used in synthesizing N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms caged vanilloid .
- Protecting Group: The 4,5-dimethoxy-2-nitrobenzyl group can protect arachidonic and caprylic acids, enabling the creation of caged compounds that release the acids upon photolysis .
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 4,5-Dimethoxy-2-nitro-N-phenethylbenzamide (CAS: 5873-58-5)
- Molecular Formula : C₁₇H₁₈N₂O₅; Molecular Weight : 330.34 g/mol .
- Key Differences : Incorporates a phenethyl group on the amide nitrogen, enhancing lipophilicity (logP: ~3.0) compared to the parent compound (logP: ~1.07) .
- Applications : Improved cell permeability in pharmacological studies due to the hydrophobic phenethyl substituent .
(b) N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Molecular Formula : C₁₇H₁₇ClN₂O₇; Molecular Weight : 396.78 g/mol .
- Key Differences : Contains a chlorine atom and additional methoxy groups, increasing steric hindrance and altering electronic properties (polar surface area: 86.23 Ų vs. 86.23 Ų in parent compound) .
- Applications : Explored in targeted drug delivery for its halogen-bonding capabilities .
(c) Benzofuroxan Compound 38 (Derived from 4,5-Dimethoxy-2-nitrobenzamide)
- Key Differences : Generated via Hoffman rearrangement , converting the amide group into a furoxan ring (a nitro-oxide heterocycle) .
- Applications: Serves as a nitric oxide (NO) donor in prodrug design, a feature absent in the parent benzamide .
Physicochemical Properties
Critical Analysis of Divergent Evidence
- and highlight the instability of the diamine intermediate derived from nitro group reduction, necessitating immediate use in subsequent reactions. This contrasts with derivatives retaining the nitro group (e.g., phenethyl variant), which exhibit greater stability .
- and demonstrate that electron-withdrawing groups (e.g., chlorine) increase molecular polarity but reduce synthetic yield due to steric challenges .
Biological Activity
4,5-Dimethoxy-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes two methoxy groups and a nitro group attached to a benzamide core. This unique configuration contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 224.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
- Kinase Inhibition : This compound has shown potential as an inhibitor of several kinases, including AKT2 and Aurora B, which are critical in cancer cell signaling pathways . Such inhibition can disrupt cancer cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that it can inhibit the vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is vital for angiogenesis in tumors .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity through mechanisms similar to other nitro-containing compounds. It can produce toxic intermediates upon reduction, which bind covalently to DNA and lead to cell death . This property makes it a candidate for further exploration in treating infections caused by various microorganisms.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Certain derivatives have shown potent free radical scavenging abilities comparable to established antioxidants like ascorbic acid .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is insoluble in water but soluble in organic solvents like DMSO and methanol. This solubility profile may influence its bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dimethoxy-2-nitrobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide backbone. A common approach includes nitration of 4,5-dimethoxybenzamide precursors using nitric acid/sulfuric acid mixtures, followed by purification via column chromatography. Key steps include refluxing in solvents like dichloromethane or DMF and monitoring reaction progress via TLC. Optimizing temperature (e.g., 60–80°C for nitration) and stoichiometric ratios (e.g., 1:1.2 benzamide:nitrating agent) improves yield (≥65%) and purity . Characterization is performed using NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity) .
Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; nitro group deshields adjacent protons (δ 7.5–8.0 ppm).
- MS : Molecular ion peaks (e.g., m/z 330.34 for C₁₇H₁₈N₂O₅) and fragmentation patterns validate the structure .
- X-ray crystallography (if crystalline): SHELX software refines crystal parameters, resolving bond-length ambiguities (e.g., C-NO₂ bond at 1.48 Å) . Impurities are identified via HPLC-DAD, with mobile phases like acetonitrile/water (70:30) .
Q. What biological activities are reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For example:
- Anticancer activity : Analogues with tetrahydroquinoline moieties (e.g., N-(1-acetyl-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide) inhibit cancer cell lines (IC₅₀ = 8–12 µM in MCF-7) via topoisomerase II inhibition .
- Antimicrobial activity : Thiazolo-triazole derivatives show MIC values of 4–16 µg/mL against S. aureus . Activity is screened using broth microdilution assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro group position : 2-nitro substitution enhances electron-withdrawing effects, improving DNA intercalation in cancer cells .
- Methoxy groups : 4,5-dimethoxy substitution increases lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier penetration in neuroprotective assays .
- Heterocyclic appendages : Thiazolo-triazole derivatives (e.g., ) improve solubility and target selectivity via π-π stacking with enzyme active sites . Computational docking (AutoDock Vina) validates binding affinities (ΔG ≈ -9.2 kcal/mol) .
Q. What strategies address contradictory data on synthetic yields or bioactivity across studies?
- Methodological Answer : Discrepancies arise from:
- Reaction conditions : Yield variations (45–75%) due to incomplete nitration; optimize via in-situ FTIR monitoring of NO₂ group formation .
- Bioactivity variability : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and control cell lines. For example, inconsistent IC₅₀ values may stem from differential cell membrane permeability, addressed by logD optimization . Meta-analyses of analogous compounds (e.g., nitrobenzamides with varying substituents) clarify trends .
Q. How are computational methods (e.g., DFT, molecular dynamics) applied to study reaction mechanisms or target interactions?
- Methodological Answer :
- DFT calculations : Predict nitro group reduction potentials (E° ≈ -0.75 V vs. SCE) and regioselectivity in electrophilic substitutions. Basis sets like B3LYP/6-311+G(d,p) model transition states .
- Molecular dynamics : Simulate ligand-protein binding (e.g., with tyrosine kinases) over 100-ns trajectories. Analyze hydrogen-bond persistence (e.g., between nitro groups and Arg98 in JAK-3) .
Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGGQRDBYVDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371195 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-60-8 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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